(R)-3-Hydroxydihydrofuran-2(3H)-one
Overview
Description
- ®-3-Hydroxydihydrofuran-2(3H)-one (abbreviated as ®-PDFO ) is a chiral compound.
- It plays a crucial role as a key intermediate in the synthesis of the antiepileptic drug Brivaracetam .
Synthesis Analysis
- ®-PDFO can be synthesized through various methods, including ene-reductase -catalyzed reduction of 4-propylfuran-2(5H)-one (PFO) .
- Directed evolution and rational design can enhance the catalytic efficiency of ene-reductases for improved yields.
Molecular Structure Analysis
- ®-PDFO has a cyclic structure with a hydroxyl group and a propyl side chain.
- The stereochemistry is critical for its biological activity.
Chemical Reactions Analysis
- ®-PDFO can participate in various reactions, including enantioselective reductions and functional group transformations .
Physical And Chemical Properties Analysis
- ®-PDFO exhibits properties such as solubility , boiling point , and density .
- It is flammable , harmful if ingested , and irritating to skin and eyes .
Scientific Research Applications
-
Isotope Dilution Mass Spectrometry
- Isotope Dilution Mass Spectrometry (ID MS) is a method used to measure the concentration of specific elements or isotopes . While the specific use of “®-3-Hydroxydihydrofuran-2(3H)-one” in this field is not mentioned, it’s possible that it could be used as a reagent or a tracer in these types of analyses .
-
Biomedicine
- In the field of biomedicine, fluidic systems resembling blood vascular tissues have been developed for promising applications in the development of artificial blood vessels . While the specific use of “®-3-Hydroxydihydrofuran-2(3H)-one” is not mentioned, it’s possible that it could be used in the synthesis of these fluidic systems .
-
Isotope Dilution Mass Spectrometry
- Isotope Dilution Mass Spectrometry (ID MS) is a method used to measure the concentration of specific elements or isotopes . While the specific use of “®-3-Hydroxydihydrofuran-2(3H)-one” in this field is not mentioned, it’s possible that it could be used as a reagent or a tracer in these types of analyses .
-
Biomedicine
- In the field of biomedicine, fluidic systems resembling blood vascular tissues have been developed for promising applications in the development of artificial blood vessels . While the specific use of “®-3-Hydroxydihydrofuran-2(3H)-one” is not mentioned, it’s possible that it could be used in the synthesis of these fluidic systems .
Safety And Hazards
- Caution should be exercised due to its flammability and toxicity.
- Proper handling and storage are essential.
Future Directions
- Investigate novel synthetic routes for ®-PDFO .
- Explore its applications beyond antiepileptic drugs.
properties
IUPAC Name |
(3R)-3-hydroxyoxolan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O3/c5-3-1-2-7-4(3)6/h3,5H,1-2H2/t3-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWIBCWKHNZBDLS-GSVOUGTGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC(=O)[C@@H]1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-Hydroxydihydrofuran-2(3H)-one | |
CAS RN |
56881-90-4 | |
Record name | 2-Hydroxy-gamma-butyrolactone, (2R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056881904 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-HYDROXY-.GAMMA.-BUTYROLACTONE, (2R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SG03T0K3QH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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